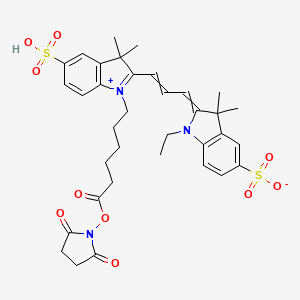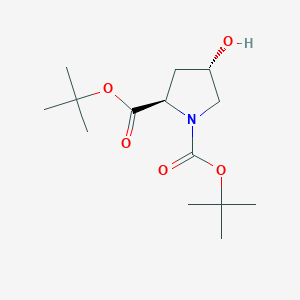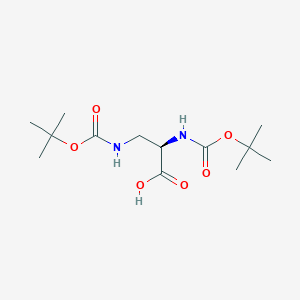
Cianina 3, SE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CY3-SE, también conocido como éster de NHS de Sulfo-Cy3, es un tinte fluorescente reactivo que se utiliza para etiquetar biomoléculas. Es un miembro de la familia de tintes cianina, conocidos por su brillante fluorescencia y estabilidad. CY3-SE es particularmente útil en la investigación biológica y bioquímica debido a su capacidad para etiquetar proteínas, péptidos y ácidos nucleicos con alta especificidad y eficiencia .
Aplicaciones Científicas De Investigación
CY3-SE se utiliza ampliamente en la investigación científica debido a sus excelentes propiedades fluorescentes. Algunas de sus aplicaciones clave incluyen:
Inmunocitoquímica: CY3-SE se utiliza para etiquetar anticuerpos para detectar proteínas específicas en células y tejidos.
Citometría de flujo: Los anticuerpos etiquetados con CY3-SE se utilizan en citometría de flujo para analizar la expresión de marcadores de superficie celular y proteínas intracelulares en grandes poblaciones celulares.
Interacciones proteína-proteína: CY3-SE se utiliza en ensayos de transferencia de energía de resonancia de fluorescencia (FRET) para estudiar las interacciones proteína-proteína y los cambios conformacionales.
Mecanismo De Acción
El mecanismo de acción de CY3-SE implica la formación de un enlace covalente entre el grupo éster de NHS del tinte y el grupo amina primario de la biomolécula diana. Esta reacción forma un enlace amida estable, lo que resulta en el etiquetado fluorescente de la biomolécula. La fluorescencia de CY3-SE se debe a la excitación de la parte de tinte cianina, que emite luz a una longitud de onda específica cuando se excita con una fuente de luz adecuada .
Análisis Bioquímico
Biochemical Properties
Cyanine 3, SE interacts with various biomolecules, including DNA, albumins, and other proteins . The interaction of a monomer dye molecule with a biomolecule usually leads to a fluorescence growth . For instance, the fluorescence quantum yield of Cyanine 3, SE linked covalently to DNA depends on the type of linkage used for attachment, DNA sequence, and secondary structure .
Cellular Effects
Cyanine 3, SE has significant effects on various types of cells and cellular processes. It is commonly used to label nucleic acids and is known to have a high affinity for tumor cells . It can be excited using the 532 nm laser line and visualized with TRITC (tetramethylrhodamine) filter sets . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Cyanine 3, SE involves noncovalent interactions with biomolecules, leading to changes in the properties of these dyes . These interactions can lead to changes in gene expression and enzyme activity. For instance, the covalent binding of Cl-containing cyanine dyes with albumin enhances the optical properties and improves biosafety .
Temporal Effects in Laboratory Settings
The effects of Cyanine 3, SE change over time in laboratory settings. Its fluorescence efficiency is known to be sequence-dependent, with adjacent purines increasing the fluorescence intensity of Cyanine 3, SE . The fluorescence properties of Cyanine 3, SE are also affected by the solubility and rotational degrees of freedom .
Transport and Distribution
Cyanine 3, SE is transported and distributed within cells and tissues. It is known to accumulate in solid tumors when incubated with cells at concentrations over 1 μM . The uptake of Cyanine 3, SE in cancer cells is concerted actions exerted by hypoxia and activation of HIF1alpha/OATPs signaling leading to enhanced dye uptake .
Subcellular Localization
Cyanine 3, SE is localized in specific subcellular compartments. For instance, one study showed that Cyanine 3, SE perfectly overlapped with the green fluorescence of a commercial mitochondrial tracker, indicating its localization in mitochondria .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
CY3-SE se sintetiza mediante la reacción de tinte cianina con éster de N-hidroxisuccinimida (NHS). El proceso implica la activación del grupo carboxilo del tinte con NHS en presencia de un agente de acoplamiento como la diciclohexilcarbodiimida (DCC). La reacción se lleva a cabo típicamente en un disolvente orgánico anhidro como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) en condiciones inertes para evitar la hidrólisis .
Métodos de producción industrial
En entornos industriales, la producción de CY3-SE implica la síntesis a gran escala utilizando reactores automatizados. El proceso está optimizado para un alto rendimiento y pureza, con un control estricto sobre las condiciones de reacción, como la temperatura, el pH y la composición del disolvente. El producto final se purifica utilizando técnicas como la cromatografía en columna y la cristalización para garantizar que cumple con las especificaciones requeridas para las aplicaciones de investigación .
Análisis De Reacciones Químicas
Tipos de reacciones
CY3-SE principalmente experimenta reacciones de sustitución donde el grupo éster de NHS reacciona con aminas primarias en biomoléculas para formar enlaces amida estables. Esta reacción es altamente específica y eficiente, lo que convierte a CY3-SE en un reactivo ideal para etiquetar proteínas, péptidos y ácidos nucleicos .
Reactivos y condiciones comunes
La reacción de etiquetado con CY3-SE se lleva a cabo típicamente en una solución tampón a un rango de pH de 7-9. Los tampones comunes utilizados incluyen fosfato de sodio, HEPES y tampones de carbonato/bicarbonato. La reacción generalmente se realiza a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar un etiquetado completo .
Productos principales
Los productos principales de la reacción entre CY3-SE y biomoléculas son proteínas, péptidos o ácidos nucleicos etiquetados fluorescentemente. Estas biomoléculas etiquetadas conservan su actividad biológica y se pueden utilizar en diversas aplicaciones analíticas y de imagen .
Comparación Con Compuestos Similares
CY3-SE es parte de la familia de tintes cianina, que incluye otros tintes como Cy3, Cy5 y Cy7. Estos tintes difieren en sus propiedades espectrales y aplicaciones:
Cy3: Similar a CY3-SE, Cy3 es un tinte fluorescente con un pico de excitación a 555 nm y un pico de emisión a 569 nm.
Cy5: Cy5 tiene un pico de excitación a 649 nm y un pico de emisión a 670 nm.
Cy7: Cy7 tiene un pico de excitación a 743 nm y un pico de emisión a 767 nm.
CY3-SE es único en su capacidad para formar enlaces amida estables con aminas primarias, lo que lo hace altamente específico y eficiente para etiquetar biomoléculas. Su brillante fluorescencia y estabilidad lo convierten en una herramienta valiosa en diversas aplicaciones de investigación .
Propiedades
Número CAS |
146368-16-3 |
|---|---|
Fórmula molecular |
C35H41N3O10S2 |
Peso molecular |
727.8 g/mol |
Nombre IUPAC |
(2Z)-2-[(E)-3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C35H41N3O10S2/c1-6-36-27-16-14-23(49(42,43)44)21-25(27)34(2,3)29(36)11-10-12-30-35(4,5)26-22-24(50(45,46)47)15-17-28(26)37(30)20-9-7-8-13-33(41)48-38-31(39)18-19-32(38)40/h10-12,14-17,21-22H,6-9,13,18-20H2,1-5H3,(H-,42,43,44,45,46,47) |
Clave InChI |
SOVMUUCAZOFIQP-UHFFFAOYSA-N |
SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C |
Pureza |
97%min |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)












